3-Nitro-2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridine
Overview
Description
3-Nitro-2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridine is a chemical compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . This compound is notable for its nitro group attached to the pyridine ring, which imparts unique chemical properties and reactivity. It is primarily used in scientific research and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridine typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The tetrahydro-2H-pyran-2-ylmethoxy group can be introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the position ortho to the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of 3-amino-2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridine is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Nitro-2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The pyridine ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: Similar in structure but lacks the tetrahydro-2H-pyran-2-ylmethoxy group.
2-Nitropyridine: Differently substituted nitropyridine with distinct reactivity.
4-Nitropyridine: Another positional isomer with different chemical properties.
Uniqueness
3-Nitro-2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridine is unique due to the presence of the tetrahydro-2H-pyran-2-ylmethoxy group, which imparts additional steric and electronic effects. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
3-nitro-2-(oxan-2-ylmethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-13(15)10-5-3-6-12-11(10)17-8-9-4-1-2-7-16-9/h3,5-6,9H,1-2,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTVSWRKFGCLRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=C(C=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401236484 | |
Record name | Pyridine, 3-nitro-2-[(tetrahydro-2H-pyran-2-yl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401236484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1287218-47-6 | |
Record name | Pyridine, 3-nitro-2-[(tetrahydro-2H-pyran-2-yl)methoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1287218-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 3-nitro-2-[(tetrahydro-2H-pyran-2-yl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401236484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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